

Application Notes and Protocols: Sonogashira Reaction of 4-Iodoisoxazole with Terminal Alkynes

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Compound of Interest

Compound Name: 4-Iodoisoxazole

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Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp^2 -hybridized carbons of aryl or vinyl halides and sp -hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4]

In the context of drug discovery, the isoxazole moiety is a privileged scaffold due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The introduction of an alkynyl substituent at the C4 position of the isoxazole ring via the Sonogashira reaction provides a versatile handle for further chemical modifications, enabling the exploration of novel chemical space and the development of potent therapeutic agents.[6][7] The resulting 4-alkynylisoxazoles are valuable intermediates for the synthesis of more complex molecules through subsequent transformations such as click chemistry, cyclization reactions, and further cross-coupling reactions.[8]

These application notes provide a detailed protocol for the Sonogashira reaction of **4-iodoisoxazoles** with a variety of terminal alkynes, based on established literature procedures.

[9][10] The provided data and methodologies will enable researchers to efficiently synthesize a library of 4-alkynylisoxazole derivatives for screening in drug discovery programs.

General Reaction Scheme

The Sonogashira coupling of a **4-iodoisoxazole** with a terminal alkyne proceeds as follows:

Caption: General reaction scheme for the Sonogashira coupling of **4-iodoisoxazoles**.

Experimental Protocols

Materials and Reagents

- **4-Iodoisoxazole** derivatives: Substituted **4-iodoisoxazoles** can be synthesized from the corresponding isoxazoles via iodination.
- Terminal alkynes: Commercially available or synthesized as required.
- Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) ($[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$) or Palladium(II) acetylacetonate ($[\text{Pd}(\text{acac})_2]$).[\[1\]](#)[\[10\]](#)
- Copper(I) co-catalyst: Copper(I) iodide (CuI).
- Ligand (if using $\text{Pd}(\text{acac})_2$): Triphenylphosphine (PPh_3).
- Base: Diethylamine (Et_2NH) or other suitable amine bases like triethylamine (Et_3N) or diisopropylamine ($i\text{-Pr}_2\text{NH}$).[\[10\]](#)[\[11\]](#)
- Solvent: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[\[10\]](#)[\[11\]](#)
- Inert gas: Nitrogen (N_2) or Argon (Ar).

General Procedure for Sonogashira Coupling

The following protocol is a general guideline and may require optimization for specific substrates.

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the **4-iodoisoxazole** (1.0 equiv.), palladium catalyst (e.g., $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$, 2-

5 mol%), and copper(I) iodide (1-10 mol%). For reactions using $[\text{Pd}(\text{acac})_2]$, also add the phosphine ligand (e.g., PPh_3 , 10 mol%).^[10]

- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas (N_2 or Ar) three times to ensure an oxygen-free environment.
- **Addition of Reagents:** Under the inert atmosphere, add the anhydrous solvent (e.g., DMF). Stir the mixture for a few minutes to dissolve the solids.
- **Addition of Base and Alkyne:** Sequentially add the base (e.g., Et_3NH , 2.0-3.0 equiv.) and the terminal alkyne (1.1-2.0 equiv.) to the reaction mixture via syringe.^{[10][11]}
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated to 60-80 °C.^[10] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate or diethyl ether. The mixture is then filtered through a pad of celite to remove the catalyst residues. The filtrate is washed sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.^[11]
- **Purification:** The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-alkynylisoxazole.

Data Presentation

Optimization of Reaction Conditions

The yield of the Sonogashira reaction is influenced by various factors including the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes typical optimization results for the coupling of a model **4-iodoisoxazole** with phenylacetylene.^[10]

Entry	Pd Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temperature (°C)	Yield (%)
1	[Pd(acac) ₂] (5)	PPh ₃ (10)	Et ₂ NH (2)	DMF	60	95
2	[Pd(acac) ₂] (5)	PPh ₃ (10)	Et ₃ N (2)	DMF	60	82
3	[Pd(acac) ₂] (5)	PPh ₃ (10)	i-Pr ₂ NH (2)	DMF	60	88
4	[Pd(PPh ₃) ₂ Cl ₂] (5)	-	Et ₂ NH (2)	DMF	60	91
5	[Pd(acac) ₂] (5)	PPh ₃ (10)	Et ₂ NH (2)	THF	60	75
6	[Pd(acac) ₂] (5)	PPh ₃ (10)	Et ₂ NH (2)	DMF	rt	45
7	[Pd(acac) ₂] (5)	PPh ₃ (10)	Et ₂ NH (2)	DMF	80	93

Data adapted from Yang et al., RSC Adv., 2019, 9, 9389-9395.[10]

Substrate Scope: Representative Examples

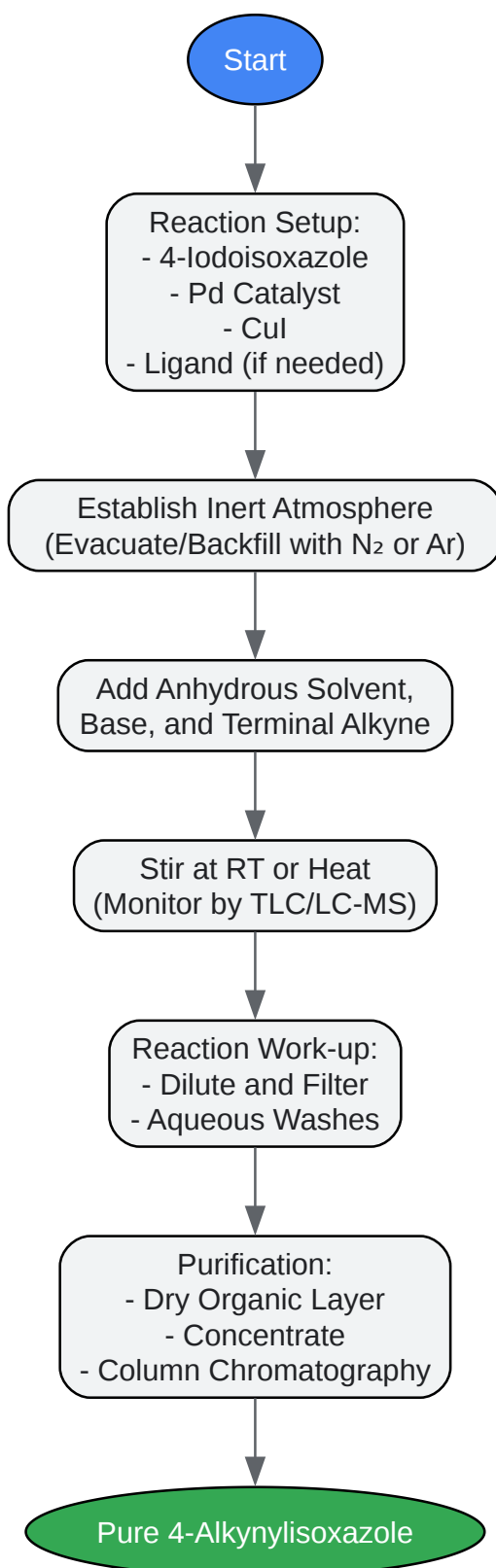
The optimized reaction conditions are generally applicable to a wide range of **4-iodoisoxazoles** and terminal alkynes. The electronic and steric properties of the substituents on both coupling partners can influence the reaction efficiency.[6][9]

4-Iodoisoxazole (R ¹ , R ²)	Terminal Alkyne (R ³)	Product	Yield (%)
R ¹ =Ph, R ² =Me	Ph-C≡CH	4-(phenylethynyl)-3-phenyl-5-methylisoxazole	86
R ¹ =Ph, R ² =Ph	Ph-C≡CH	4-(phenylethynyl)-3,5-diphenylisoxazole	98
R ¹ =Ph, R ² =Ph	4-MeO-Ph-C≡CH	4-((4-methoxyphenyl)ethynyl)-3,5-diphenylisoxazole	95
R ¹ =Ph, R ² =Ph	4-F-Ph-C≡CH	4-((4-fluorophenyl)ethynyl)-3,5-diphenylisoxazole	92
R ¹ =Ph, R ² =Ph	n-Bu-C≡CH	4-(hex-1-yn-1-yl)-3,5-diphenylisoxazole	85
R ¹ =i-Pr, R ² =Me	Ph-C≡CH	4-(phenylethynyl)-3-isopropyl-5-methylisoxazole	75
R ¹ =t-Bu, R ² =Me	Ph-C≡CH	4-(phenylethynyl)-3-tert-butyl-5-methylisoxazole	30

Data compiled from various sources, including Yang et al., RSC Adv., 2019, 9, 9389-9395.[6][9][10] The results indicate that steric hindrance at the C3 position of the isoxazole ring can significantly impact the reaction yield.[9]

Visualizations

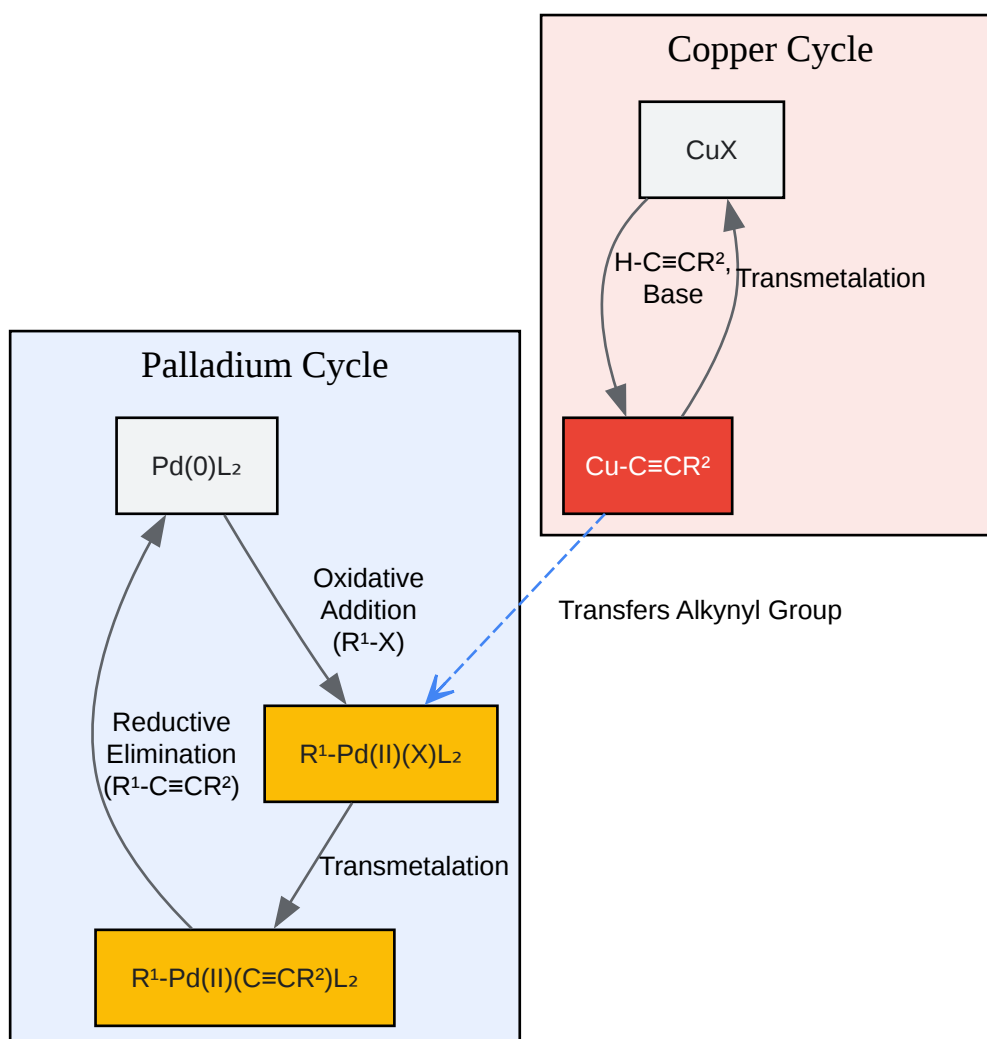
Experimental Workflow



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Caption: Step-by-step workflow for the Sonogashira coupling of **4-iodoisoxazoles**.

Catalytic Cycle of the Sonogashira Reaction



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Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Applications in Drug Development

The 4-alkynylisoxazole products serve as versatile building blocks in medicinal chemistry. The terminal alkyne functionality can be readily transformed into a variety of other functional groups or used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly generate libraries of triazole-containing compounds for biological screening.[8] For instance, novel HSP90 inhibitors have been synthesized using this methodology.[6] The ability to diversify the substituents at the C3 and C5 positions of the

isoxazole ring, as well as on the alkyne, allows for a systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

Troubleshooting

- Low or no yield:
 - Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere.
 - Check the quality and activity of the palladium catalyst.
 - Optimize the reaction temperature; some substrates may require higher temperatures.[\[11\]](#)
 - Consider a different base or solvent system.
- Formation of homocoupled alkyne (Glaser coupling):
 - This side reaction is promoted by oxygen. Ensure the inert atmosphere is maintained throughout the reaction.
 - Minimize the amount of copper catalyst.
- Difficulty in purification:
 - If the product is difficult to separate from starting materials or byproducts, consider derivatization of the alkyne before purification.

By following these detailed protocols and considering the provided data, researchers can effectively utilize the Sonogashira reaction for the synthesis of novel 4-alkynylisoxazole derivatives for their drug discovery and development programs.

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